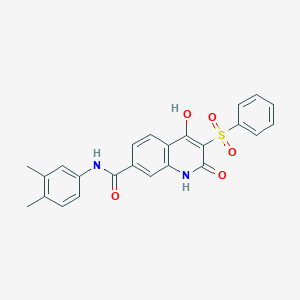

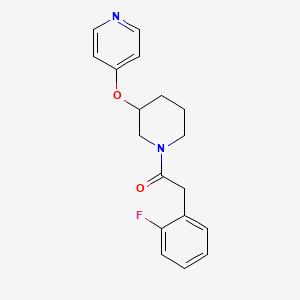

![molecular formula C20H18N4S B2506638 4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 320422-38-6](/img/structure/B2506638.png)

4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile" is a pyrimidine derivative that is of interest due to its potential as a chemotherapeutic agent. Pyrimidine derivatives have been extensively studied for their biological activities, including antitumor and antibacterial properties. The presence of various substituents on the pyrimidine ring can significantly affect the compound's biological activity and its interaction with biological targets .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the construction of the pyrimidine ring followed by the introduction of various substituents. For example, the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase involves an oxidative addition reaction using iodine, ethanol, and water, which also deprotects the 2-amino group . Similarly, the synthesis of other related compounds involves reactions with various alkylants, chloroacetic acid derivatives, and methyl iodide, leading to the formation of different pyrimidine derivatives . These synthetic routes provide a framework for the synthesis of the compound , suggesting that similar methodologies could be applied .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. Studies involving vibrational spectroscopy (FT-IR and FT-Raman) and density functional theory (DFT) have been used to determine the optimized structure and geometrical parameters of similar compounds . These studies show that the substituents on the pyrimidine ring can significantly influence the overall molecular conformation and, consequently, the biological activity .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which can be used to further modify the structure and enhance biological activity. For instance, benzylation and nitrosation reactions have been performed on 4-amino-2-(methylsulfanyl)pyrimidines, leading to the formation of different polymorphs and derivatives with potential biological activities . These reactions highlight the chemical versatility of the pyrimidine core and its substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their vibrational frequencies, HOMO-LUMO gap, and molecular electrostatic potential (MEP), are important for understanding their reactivity and interaction with biological targets. The HOMO-LUMO analysis provides insight into the electronic properties, while the MEP can indicate possible sites for electrophilic and nucleophilic attacks . Additionally, the nonlinear optical properties and NBO analysis can reveal the stability and charge delocalization within the molecule . Molecular docking studies can further predict the inhibitory potential of these compounds against specific enzymes, such as dihydrofolate reductase (DHFR), which is a common target for chemotherapeutic agents .

科学的研究の応用

Potential as Dihydrofolate Reductase Inhibitors

Structural characterization of dihydropyrimidine-5-carbonitrile derivatives, similar to the compound , indicates potential as dihydrofolate reductase (DHFR) inhibitors. This enzyme is crucial in the DNA synthesis process, making these compounds potentially valuable in cancer research and treatment (Al-Wahaibi et al., 2021).

Spectroscopic Analysis and Potential Antidiabetic Properties

Research involving spectroscopic analysis (FT-IR and FT-Raman) of closely related pyrimidine-5-carbonitrile compounds suggests their use in exploring molecular properties and potential as antidiabetic compounds through molecular docking studies (Alzoman et al., 2015).

Synthesis of Novel Derivatives

Studies have been conducted on the synthesis of novel pyridine and fused pyridine derivatives from pyrimidinecarbonitriles. These synthesized compounds expand the potential applications in various fields of chemical research, particularly in the development of new pharmaceuticals (Al-Issa, 2012).

Antibacterial Activity

Research on 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives reveals their potential for antibacterial activity, indicating the relevance of these compounds in developing new antibacterial agents (Rostamizadeh et al., 2013).

Coordination Chemistry in Catalysis

Studies on dinuclear palladium thiophenolate complexes derived from similar compounds have been conducted. These complexes have applications in coordination chemistry, potentially useful in catalytic processes (Siedle et al., 2007).

Cytotoxic Activity in Cancer Research

Research on 4-thiopyrimidine derivatives indicates their cytotoxic activity against various cancer cell lines, suggesting the potential of similar compounds in cancer therapy (Stolarczyk et al., 2018).

特性

IUPAC Name |

4-(methylamino)-2-[(4-methylphenyl)methylsulfanyl]-6-phenylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4S/c1-14-8-10-15(11-9-14)13-25-20-23-18(16-6-4-3-5-7-16)17(12-21)19(22-2)24-20/h3-11H,13H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGAJCGVOXUONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=C(C(=N2)NC)C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

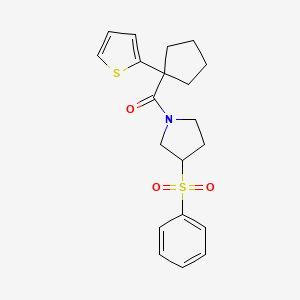

![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)

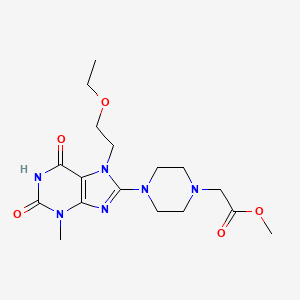

![ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2506557.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)

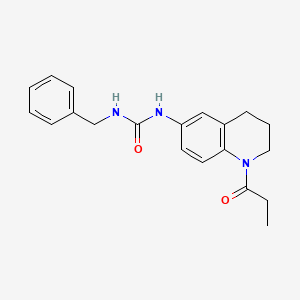

![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2506561.png)

![2-cyano-N-[(E)-(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide](/img/structure/B2506576.png)

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)